molecular formula C10H12N4OS B2903910 4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol CAS No. 380574-00-5

4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2903910
CAS No.: 380574-00-5
M. Wt: 236.29
InChI Key: AESWXZAPHLYYNU-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyethyl group at the 4-position, a pyridin-3-yl group at the 5-position, and a thiol group at the 3-position. The 2-methoxyethyl substituent introduces hydrophilicity, while the pyridin-3-yl group contributes to electronic and coordination properties.

Properties

IUPAC Name

4-(2-methoxyethyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-15-6-5-14-9(12-13-10(14)16)8-3-2-4-11-7-8/h2-4,7H,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESWXZAPHLYYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with pyridine-3-carboxylic acid hydrazide, followed by cyclization with carbon disulfide and subsequent oxidation to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the pyridine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The thiol group can form covalent bonds with cysteine residues, while the triazole and pyridine rings can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impacts

Table 1: Key Substituents and Properties of Triazole-3-Thiol Derivatives
Compound Name 4-Position Substituent 5-Position Substituent Notable Properties/Activities References
Target Compound 2-Methoxyethyl Pyridin-3-yl Potential electronic modulation -
4-(Benzylideneamino)-5-phenyl derivative Benzylideneamino Phenyl Antibacterial, antifungal
AT2 (Anthracene derivative) Anthracen-9-ylmethyleneamino Phenyl Fluorescent probe for Zn²⁺/tyrosine
5-(Trifluoromethyl) derivatives Amino/Chlorobenzylidene Trifluoromethyl Anti-corrosive epoxy coatings
5-(5-Methyl-1H-pyrazol-3-yl) derivatives Phenyl 5-Methylpyrazole Antiradical activity
Coronavirus helicase inhibitors Cyclopentene-amino 4-Iodo/chlorophenyl-hydrazinyl Potent CoV helicase inhibition

Key Observations :

  • Electronic Effects : The pyridin-3-yl group in the target compound may enhance coordination capabilities compared to phenyl or trifluoromethyl groups, which are more electron-withdrawing .
  • Solubility: The 2-methoxyethyl group likely improves aqueous solubility relative to hydrophobic substituents like benzylideneamino or anthracene .
Table 2: Activity Profiles of Selected Analogs
Compound Class Biological/Chemical Activity Efficacy Notes References
Schiff base derivatives Antibacterial (S. aureus) Compound 5e outperformed streptomycin
Anthracene-based probes Fluorescence sensing (Zn²⁺/tyrosine) High sensitivity, 93% synthesis yield
Trifluoromethyl derivatives Anti-corrosive coatings Improved epoxy resin stability
Hydrazinyl-triazoles Coronavirus helicase inhibition IC₅₀ values in micromolar range

Target Compound Hypotheses :

  • Antimicrobial Potential: Pyridin-3-yl and thiol groups may enhance interactions with microbial enzymes or membranes, akin to phenyl derivatives .
  • Enzyme Inhibition: The 2-methoxyethyl group’s flexibility could aid in binding to enzyme active sites, similar to cyclopentene-amino substituents in CoV inhibitors .

Biological Activity

4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound recognized for its diverse biological activities. This compound contains a triazole ring, a pyridine moiety, and a thiol functional group, which contribute to its potential applications in medicinal chemistry and material science. The unique structural features of this compound make it a subject of interest in various research domains.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4OSC_{10}H_{12}N_{4}OS with a molecular weight of 224.29 g/mol. The presence of the thiol group enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of triazole-thiols exhibit significant anticancer activity. A study demonstrated that compounds derived from 1,2,4-triazole-3-thiol were more cytotoxic against melanoma cell lines compared to other cancer types. Specifically, certain derivatives showed promising selectivity towards cancer cells, suggesting potential for further development as antitumor agents .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity
Compound AIGR39 (Melanoma)5.0High
Compound BMDA-MB-231 (Breast)20.0Moderate
Compound CPanc-1 (Pancreatic)15.0Low

Antifungal Activity

The antifungal potential of triazole-thiols has also been explored. In vitro studies have shown that certain derivatives exhibit significant antifungal activity against strains such as Aspergillus flavus and Aspergillus niger. The structure-activity relationship indicates that modifications at specific positions can enhance antifungal efficacy .

Table 2: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Compound DA. flavus12 µg/mL
Compound EA. niger8 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : Its structure allows for effective binding to receptors that mediate cellular responses.
  • Reactive Oxygen Species (ROS) Modulation : Thiol groups can influence oxidative stress pathways within cells.

Case Studies

A notable case study evaluated the anticancer effects of a series of triazole-thiol derivatives in human colon cancer cell lines. One derivative demonstrated an IC50 value of 4.363 µM, significantly lower than the standard drug doxorubicin, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. Key Considerations :

  • Solvent choice (polar aprotic vs. protic) affects reaction kinetics and yield.
  • Base catalysts (e.g., K₂CO₃) may enhance cyclization efficiency .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
A multi-technique approach is employed:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, triazole protons at δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Identify thiol (-SH) stretching at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

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